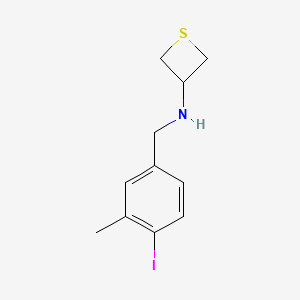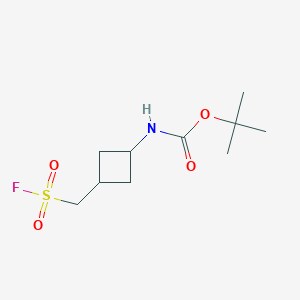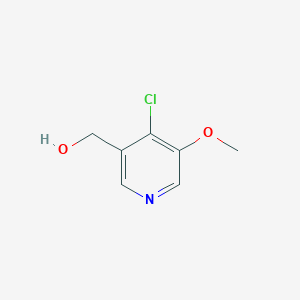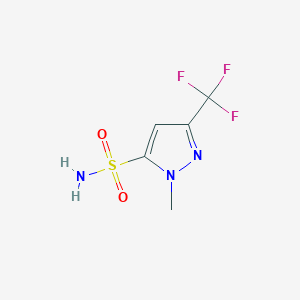
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an ethyl group at the first position, an isopropoxy group at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by functional group modifications . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bromine, DMSO, hydrazine, aryl halides, and copper powder. The major products formed from these reactions are various substituted and functionalized pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: This compound features a nitro group instead of an isopropoxy group, which significantly alters its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system, offering different biological activities and synthetic applications.
1H-Pyrazole-3,4,5-tricarboxylic acid: This compound contains additional carboxylic acid groups, making it more acidic and suitable for different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-ethyl-4-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-4-11-5-7(14-6(2)3)8(10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
YQCCBWAHBURXNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)




![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)







